3-Isobutylmorpholine-2,5-dione
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Overview
Description
3-Isobutylmorpholine-2,5-dione is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of morpholine-2,5-dione, characterized by the presence of an isobutyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isobutylmorpholine-2,5-dione can be synthesized through ring-opening polymerization (ROP) of leucine-derived morpholine-2,5-dione . The process involves the use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea. The reaction is typically carried out via ball-milling, which is a mechanochemical method that facilitates the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar ROP techniques, utilizing efficient catalysts to ensure high yield and purity. The use of tin (II) 2-ethylhexanoate (SnOct2) as a catalyst is common due to its high efficiency in ROP .
Chemical Reactions Analysis
Types of Reactions
3-Isobutylmorpholine-2,5-dione undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polymers from this compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amino acids and hydroxy acids.
Common Reagents and Conditions
Catalysts: DBU, thiourea, and SnOct2 are commonly used catalysts for ROP.
Solvents: Organic solvents such as dichloromethane and toluene are often used in the reactions.
Major Products
Scientific Research Applications
3-Isobutylmorpholine-2,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of biodegradable polymers, which are valuable in medical applications such as drug delivery systems and tissue engineering.
Biomedical Research: The biocompatibility and degradability of polymers derived from this compound make them suitable for use in regenerative medicine.
Material Science: The compound is used to create materials with specific mechanical and thermal properties, enhancing their applicability in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-Isobutylmorpholine-2,5-dione primarily involves its participation in ring-opening polymerization. The compound’s structure allows it to form polymers with alternating amide and ester bonds, which contribute to the material’s biocompatibility and degradability . The presence of specific functional groups in the polymer chain can also influence the material’s hydrophilic properties .
Comparison with Similar Compounds
3-Isobutylmorpholine-2,5-dione can be compared with other morpholine-2,5-dione derivatives, such as:
sec-Butyl-morpholine-2,5-dione (SBMD): Similar to this compound, SBMD is used in the synthesis of biodegradable polymers.
para-Dioxanone (PDX): This compound is often used in conjunction with morpholine-2,5-dione derivatives to create copolymers with enhanced properties.
The uniqueness of this compound lies in its specific isobutyl group, which can impart distinct properties to the resulting polymers, such as improved mechanical strength and tailored degradation rates .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(2-methylpropyl)morpholine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-5(2)3-6-8(11)12-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
XCJJDQSWJHACOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)OCC(=O)N1 |
Origin of Product |
United States |
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